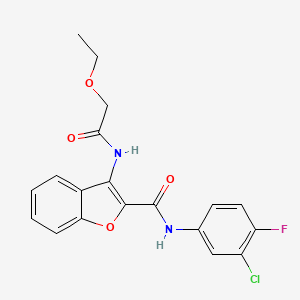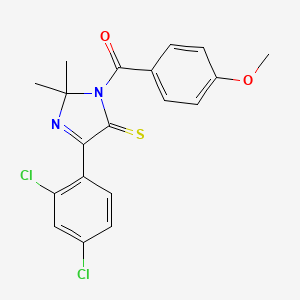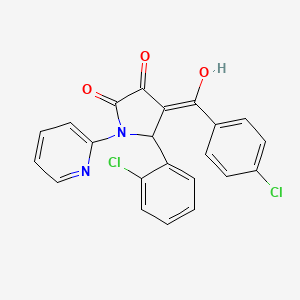
N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)-1-benzofuran-2-carboxamide (also known as 3-chloro-4-fluoro-N-(2-ethoxyacetamido)-benzofuran-2-carboxamide, or CFEC) is a novel synthetic compound that has been studied in recent years for its potential applications in scientific research. CFEC is a small molecule that has a unique structure, with a combination of a fluorine, chlorine, and oxygen atom, as well as a benzofuran ring. CFEC has been found to possess a variety of biological activities, including anti-cancer activity, anti-inflammatory activity, and antimicrobial activity.
Scientific Research Applications
CFEC has been studied for its potential applications in scientific research. It has been found to possess a variety of biological activities, including anti-cancer activity, anti-inflammatory activity, and antimicrobial activity. It has also been studied for its potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. CFEC has been studied for its potential as an antifungal agent, as well as for its potential as an inhibitor of the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Mechanism of Action
The mechanism of action of CFEC is not yet fully understood. However, it is believed to interact with various cellular targets, such as proteins, enzymes, and receptors. It is thought to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine, as well as with the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. It is also thought to interact with various receptors, such as the estrogen receptor, the serotonin receptor, and the cannabinoid receptor.
Biochemical and Physiological Effects
CFEC has been found to possess a variety of biochemical and physiological effects. In vitro studies have found that CFEC can inhibit the enzyme acetylcholinesterase, as well as the enzyme lipoxygenase. It has also been found to possess anti-cancer activity, anti-inflammatory activity, and antimicrobial activity. In vivo studies have found that CFEC can reduce the levels of inflammatory markers, such as TNF-α, IL-6, and IL-1β. It has also been found to reduce the levels of the neurotransmitter serotonin in the brain.
Advantages and Limitations for Lab Experiments
The main advantage of using CFEC in laboratory experiments is that it is a small molecule with a unique structure. This makes it easier to synthesize and manipulate compared to larger molecules. Additionally, CFEC has been found to possess a variety of biological activities, which makes it a useful tool for scientific research. However, there are some limitations to using CFEC in laboratory experiments. For example, it is not yet fully understood how CFEC interacts with various cellular targets, such as proteins, enzymes, and receptors. Additionally, CFEC has not been extensively studied in vivo, so its effects on humans are not yet fully understood.
Future Directions
There are a number of potential future directions for research on CFEC. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with various cellular targets. Additionally, further studies could be conducted to explore the potential of CFEC as an inhibitor of the enzyme acetylcholinesterase, as well as its potential as an antifungal agent. Furthermore, further studies could be conducted to investigate the potential of CFEC as an anti-cancer agent, as well as its potential as an anti-inflammatory agent. Finally, further studies could be conducted to explore the potential of CFEC as an inhibitor of the enzyme lipoxygenase, as well as its potential as an inhibitor of the serotonin receptor.
Synthesis Methods
CFEC can be synthesized from commercially available 4-chloro-3-fluorophenol and 2-ethoxyacetic acid. The synthesis involves a series of reactions, including an esterification reaction, a condensation reaction, and a cyclization reaction. First, 4-chloro-3-fluorophenol and 2-ethoxyacetic acid are reacted in the presence of a base, such as sodium hydroxide, to form the ester product. The ester is then reacted with a base, such as pyridine, to form the condensation product. Finally, the condensation product is reacted with an acid, such as hydrochloric acid, to form the cyclization product, which is the desired CFEC.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O4/c1-2-26-10-16(24)23-17-12-5-3-4-6-15(12)27-18(17)19(25)22-11-7-8-14(21)13(20)9-11/h3-9H,2,10H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQIDGDXKLFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6507936.png)
![5-[(2-methoxyethyl)sulfanyl]-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6507941.png)
![1-(adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride](/img/structure/B6507953.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B6507977.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6507984.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B6507995.png)
![3-methyl-7-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B6508006.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzamide](/img/structure/B6508010.png)
![1-[(butan-2-yl)amino]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol hydrochloride](/img/structure/B6508015.png)


![(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508035.png)